(2Z)-2-[(4-CYCLOHEXYLPHENYL)IMINO]-5-[(2Z)-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE
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Overview
Description
(2Z)-2-[(4-CYCLOHEXYLPHENYL)IMINO]-5-[(2Z)-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a benzothiazole moiety, and a cyclohexylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-CYCLOHEXYLPHENYL)IMINO]-5-[(2Z)-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE typically involves multi-step reactions. One common approach is the condensation of 4-cyclohexylbenzaldehyde with 3-methyl-2-aminobenzothiazole to form an intermediate Schiff base. This intermediate is then reacted with 3-phenyl-2-thioxothiazolidin-4-one under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale, yield, and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-CYCLOHEXYLPHENYL)IMINO]-5-[(2Z)-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole and thiazolidinone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule, potentially enhancing its properties .
Scientific Research Applications
(2Z)-2-[(4-CYCLOHEXYLPHENYL)IMINO]-5-[(2Z)-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It may be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-CYCLOHEXYLPHENYL)IMINO]-5-[(2Z)-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: These compounds share the thiazolidinone ring structure and have similar biological activities.
Benzothiazoles: Compounds with the benzothiazole moiety are known for their antimicrobial and anticancer properties.
Schiff Bases: These compounds, formed from the condensation of amines and aldehydes, have diverse applications in medicinal chemistry.
Uniqueness
(2Z)-2-[(4-CYCLOHEXYLPHENYL)IMINO]-5-[(2Z)-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of structural features, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C29H27N3OS2 |
---|---|
Molecular Weight |
497.7g/mol |
IUPAC Name |
(5Z)-2-(4-cyclohexylphenyl)imino-5-(3-methyl-1,3-benzothiazol-2-ylidene)-3-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H27N3OS2/c1-31-24-14-8-9-15-25(24)34-28(31)26-27(33)32(23-12-6-3-7-13-23)29(35-26)30-22-18-16-21(17-19-22)20-10-4-2-5-11-20/h3,6-9,12-20H,2,4-5,10-11H2,1H3/b28-26-,30-29? |
InChI Key |
WKTGHTKYSUSOSB-PMPMFFNXSA-N |
SMILES |
CN1C2=CC=CC=C2SC1=C3C(=O)N(C(=NC4=CC=C(C=C4)C5CCCCC5)S3)C6=CC=CC=C6 |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=C\3/C(=O)N(C(=NC4=CC=C(C=C4)C5CCCCC5)S3)C6=CC=CC=C6 |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=C3C(=O)N(C(=NC4=CC=C(C=C4)C5CCCCC5)S3)C6=CC=CC=C6 |
Origin of Product |
United States |
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